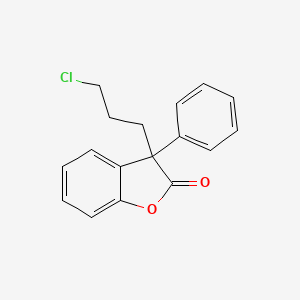![molecular formula C14H22N2O B14723992 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol CAS No. 6269-54-1](/img/structure/B14723992.png)
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol is a chemical compound with the molecular formula C14H22N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
The synthesis of 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol typically involves the reaction of 4-methylphenylpiperazine with propylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Starting Materials: 4-methylphenylpiperazine and propylene oxide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 4-methylphenylpiperazine is dissolved in the solvent, and propylene oxide is added dropwise to the solution. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in the compound can be oxidized to form a carbonyl group (C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups using reagents like alkyl halides.
Acylation: The hydroxyl group can be acylated to form esters or amides using acylating agents such as acetic anhydride or acid chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for research purposes.
Biological Studies: It is used in studies to understand the interactions of piperazine derivatives with biological targets, including receptors and enzymes.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring in the compound can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol can be compared with other similar compounds, such as:
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-ol: This compound has a similar structure but with a methyl group in a different position on the phenyl ring.
3-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-ol: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-ol: This compound has a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6269-54-1 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
3-[4-(4-methylphenyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C14H22N2O/c1-13-3-5-14(6-4-13)16-10-8-15(9-11-16)7-2-12-17/h3-6,17H,2,7-12H2,1H3 |
InChI-Schlüssel |
XGVSEPZSFFGITL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
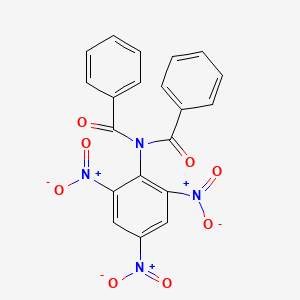
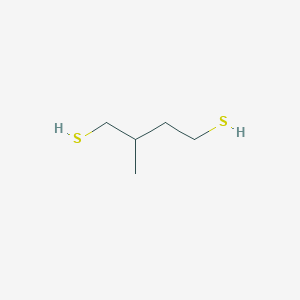
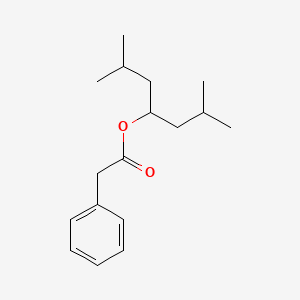
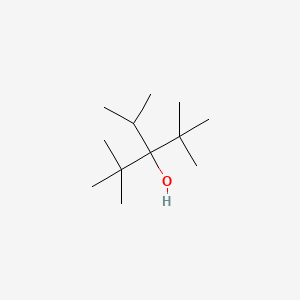




![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
